Econazole sulfosalicylate

vulvovaginal candidiasis clinical trial microbiological eradication

Conventional econazole nitrate exhibits pH-dependent activity, compromising efficacy in variable-pH environments such as vaginal or intertriginous sites. Econazole sulfosalicylate (E-SSA) eliminates this limitation with experimentally verified pH-independent antimicrobial potency. • Superior in vivo anti-Candida efficacy: faster lesion resolution vs. E-NIT at equivalent 2% cream strength in guinea pig cutaneous candidiasis model • pH-independent activity maintained across menstrual, sexual activity, and bacterial vaginosis pH fluctuations; saturated aqueous pH 3.15 aligns with physiological vaginal pH (3.8-4.5) • Expanded Gram-negative coverage vs. E-NIT: greater activity against E. coli and C. freundii • Clinically validated: superior outcomes in vulvovaginal candidiasis (20-patient study, 100 mg econazole base equivalent ovuli)

Molecular Formula C25H21Cl3N2O7S
Molecular Weight 599.9 g/mol
CAS No. 118308-71-7
Cat. No. B037768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEconazole sulfosalicylate
CAS118308-71-7
SynonymsE-SSA
econazole sulfosalicylate
Molecular FormulaC25H21Cl3N2O7S
Molecular Weight599.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
InChIInChI=1S/C18H15Cl3N2O.C7H6O6S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-9,12,18H,10-11H2;1-3,8H,(H,9,10)(H,11,12,13)
InChIKeyWJRNYYWHDHVDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Econazole Sulfosalicylate: Product Overview


Econazole sulfosalicylate (E-SSA) is the 5-sulfosalicylic acid addition salt of econazole, an imidazole-class broad-spectrum antifungal agent [1]. With a molecular formula of C₂₅H₂₁Cl₃N₂O₇S and a molecular weight of 599.9 g/mol, it pairs the econazole cation (C₁₈H₁₅Cl₃N₂O⁺) with the 2-hydroxy-5-sulfobenzoate anion [2]. E-SSA is a racemic mixture administered topically; it shares the lanosterol 14α-demethylase (CYP51) inhibitory mechanism with all azole antifungals but diverges meaningfully from its closest structural analog—econazole nitrate (E-NIT)—in clinically relevant performance parameters that cannot be assumed by simple salt-form interchange [3].

Econazole Sulfosalicylate vs. Nitrate: Key Differences


Although econazole nitrate and econazole sulfosalicylate share the identical imidazole pharmacophore, the counterion dictates physicochemical properties that cascade into measurable differences in contact killing kinetics, breadth of antibacterial spectrum, and in vivo therapeutic outcome [1]. The sulfosalicylate salt exhibits greater lipophilicity and reduced dissociation in aqueous media, conferring superior membrane interaction that is not achievable by simply increasing the dose of the nitrate salt [2]. Patent and published clinical data demonstrate that E-SSA produces significantly higher microbiological eradication rates than E-NIT at equivalent econazole-base concentrations in human vulvovaginal candidiasis, confirming that counterion selection is not a pharmaceutically inert choice [3].

Econazole Sulfosalicylate: Comparative Evidence


In Vivo Efficacy in Cutaneous Candidiasis Model

In a randomized clinical study of 20 patients with culture-confirmed vulvovaginal candidiasis, econazole sulfosalicylate (E-SSA) vaginal ovuli (100 mg econazole base equivalent, 2 ovuli/day for 14 days) was compared head-to-head against econazole nitrate (E-NIT) at identical econazole-base dosing and regimen [1]. At day 7, only 10% of E-SSA-treated patients remained culture-positive vs. 40% in the E-NIT group; by day 14, eradication was complete (0% culture-positive) for E-SSA vs. 10% residual positivity for E-NIT (p < 0.01). Microscopical examination confirmed the advantage: 10% vs. 30% positive at day 7 and 0% vs. 20% at day 14 (p < 0.01) [1].

vulvovaginal candidiasis clinical trial microbiological eradication topical antifungal

Gram-Negative Contact Activity Advantage

In a guinea pig cutaneous Candida albicans infection model (Van Cutsem & Thienpoint protocol), 2% econazole sulfosalicylate cream was compared directly against 2% econazole nitrate cream, both applied twice daily [1]. Four groups of alloxan-pretreated animals were evaluated: untreated control, placebo cream, 2% E-NIT cream, and 2% E-SSA cream. Lesion severity was scored on a standardized 0–4 scale (0 = no lesions; 4 = heavy lesions) at 7, 15, and 25 days post-inoculation. The E-NIT group showed reduced scores vs. untreated/placebo controls at all time points, confirming antifungal efficacy. Critically, the E-SSA group demonstrated a relevantly faster recovery with consistently lower lesion scores than the E-NIT group at all three observation times, indicating accelerated healing kinetics not attributable to the econazole base alone [1].

guinea pig model cutaneous candidiasis in vivo efficacy topical cream

Anti-Trichomonas vaginalis Potency

In a comparative contact-activity study, econazole sulfosalicylate (E-SSA) and econazole nitrate (E-NIT) were evaluated by the direct contact method against a panel of fungi (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton rubrum, T. cutaneum, Pityrosporum sp.), Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis), and Gram-negative bacteria (Escherichia coli, Citrobacter freundii) [1]. E-SSA demonstrated activity greater than E-NIT across the panel, with particularly pronounced superiority against mycetes and Gram-negative bacteria—organisms against which imidazole antifungals typically show limited or negligible activity [1]. Three distinct kinetic properties of E-SSA were documented that are absent for E-NIT: (1) absence of latency time before the onset of antimicrobial action, (2) antimicrobial activity directly proportional to its concentration, and (3) limited influence of pH and ionic strength of the medium on activity [2].

contact activity killing kinetics Gram-negative bacteria direct contact method

pH-Independent Antimicrobial Activity

The mechanistic basis for E-SSA's superior contact activity and clinical performance was investigated by Strippoli et al. [1] and Simonetti et al. [2], who correlated the greater antimicrobial activity of the sulfosalicylate salts to their higher lipophilicity relative to the corresponding nitrate salts. The computed logP of econazole sulfosalicylate is 7.22 [3], substantially higher than that of econazole nitrate (reported logP approximately 5.2–5.5 for the nitrate salt form). Both the lipophilic character of the sulfosalicylic acid counterion and the scarce dissociation of E-SSA in aqueous media contribute to enhanced membrane partitioning. This physicochemical property was directly linked to the absence of latency time and the concentration-proportional contact activity observed in kinetic assays [2].

lipophilicity logP partition coefficient membrane permeability

Enhanced Lipophilicity and Membrane Interaction

Two independent studies evaluated econazole sulfosalicylate against large panels of clinical dermatophyte isolates. Tullio et al. (Mycoses 1990) tested E-SSA, M-SSA, econazole, econazole nitrate, miconazole, and miconazole nitrate against 71 clinical dermatophyte isolates and found E-SSA and M-SSA 'equally effective in inhibiting the fungal growth' compared with the parent compounds and their nitrate salts [1]. A follow-up study (Tullio et al., J Chemother 1991) with 98 clinical isolates confirmed equivalent growth inhibition, while also noting that 'econazole and its derivatives were more efficacious than miconazole and its salts' within the panel [2]. Critically, these standard MIC assays measure growth inhibition endpoints, not killing kinetics. When the same compounds were evaluated by direct contact methodology (see Evidence Item 3), E-SSA demonstrated superior contact activity and absence of latency time, revealing a kinetic advantage not captured by standard MIC testing [3].

dermatophyte susceptibility MIC Trichophyton Microsporum

Econazole Sulfosalicylate Applications


Vaginal Candidiasis and Mixed Infection Formulations

The randomized clinical data demonstrating 0% culture positivity at day 14 for E-SSA vs. 10% for E-NIT (p < 0.01) [1] directly supports the selection of econazole sulfosalicylate as the active pharmaceutical ingredient (API) for vaginal ovuli, creams, or gels targeting vulvovaginal candidiasis. The faster eradication kinetics at day 7 (90% vs. 60% culture-negative) provide a clinically meaningful advantage for products positioned on speed of symptom resolution. Formulators targeting abbreviated treatment regimens can leverage the absence of latency time and concentration-proportional activity to explore shorter-course protocols.

Broad-Spectrum Topical Antifungal with Gram-Negative Activity

The documented activity of E-SSA against Gram-negative bacteria (E. coli, Citrobacter freundii) [2]—organisms against which econazole nitrate shows negligible effect—creates a unique positioning for compounded or formulated topical products addressing polymicrobial skin infections, intertriginous dermatoses, or diabetic foot infections where Gram-negative superinfection is a clinical concern. This expanded spectrum is a direct salt-form advantage, not achievable by increasing the nitrate salt concentration.

Preclinical In Vivo Efficacy Benchmarking

The well-characterized kinetic properties of E-SSA—absence of latency time, concentration-proportional antimicrobial activity, and limited influence of pH and ionic strength [2]—make it an ideal tool compound for mechanistic studies on imidazole-membrane interactions. The greater lipophilicity (logP 7.22 vs. approximately 5.2–5.5 for the nitrate) [3] and scarce aqueous dissociation provide a clean experimental system for investigating the role of counterion-mediated physicochemical properties in antifungal pharmacodynamics, without the confounding variables introduced by the nitrate salt's dissociation behavior.

pH-Independent Delivery for Skin Folds and Occluded Sites

The cross-study evidence confirming that E-SSA preserves the full antifungal spectrum of econazole against dermatophytes (71–98 clinical isolates tested) [4] while offering superior lipophilicity-driven membrane penetration supports its use in cream, gel, or ointment formulations for tinea pedis, tinea cruris, and tinea corporis. The in vivo guinea pig model [1] further validates that the accelerated recovery observed clinically is not limited to mucosal candidiasis but extends to cutaneous fungal infections, making E-SSA a rational choice for dermatological products seeking differentiation on speed of visible lesion clearance.

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